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For Immediate Release

Gaithersburg, MD – This technical guide provides a comprehensive overview of the chemical

properties of Niraparib metabolite M1, a primary metabolic byproduct of the poly(ADP-ribose)

polymerase (PARP) inhibitor Niraparib. This document is intended for researchers, scientists,

and drug development professionals, offering in-depth data, experimental methodologies, and

pathway visualizations to facilitate a deeper understanding of this significant metabolite.

Executive Summary
Niraparib, a potent PARP inhibitor, undergoes significant metabolism in the body, primarily

forming the inactive metabolite M1 through amide hydrolysis. Understanding the chemical and

pharmacological characteristics of M1 is crucial for a complete safety and efficacy profile of

Niraparib. This guide summarizes the known chemical properties of M1, details the

experimental protocols for its analysis, and visualizes its metabolic formation and the signaling

pathway of its parent compound.

Chemical and Physical Properties of Niraparib
Metabolite M1
Niraparib metabolite M1, systematically named 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-

carboxylic acid, is the product of carboxylesterase-catalyzed hydrolysis of the amide group of

Niraparib.[1][2] This biotransformation results in a molecule with distinct physicochemical
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properties compared to the parent drug. While Niraparib is an active PARP inhibitor, M1 is

considered pharmacologically inactive.[1][2]

A summary of the key quantitative properties of Niraparib metabolite M1 is presented in the

table below.

Property Value Source

Molecular Formula C₁₉H₁₉N₃O₂ [3]

Molecular Weight 321.37 g/mol [3][4][5]

CAS Number 1476777-06-6 [3]

LogP 4.01 [6]

pKa (Strongest Acidic) 14.03 [1]

pKa (Strongest Basic) 10.08 [1]

Solubility in DMSO ≥ 100 mg/mL (311.17 mM) [3][4][5][7]

Terminal Half-life ~78.4 hours [8]

Metabolic Pathway of Niraparib to M1
Niraparib is primarily metabolized in the liver by carboxylesterases, which hydrolyze the amide

bond to form the carboxylic acid derivative, M1.[1][2] M1 is the major circulating metabolite of

Niraparib.[1][2] Subsequently, M1 can undergo further phase II metabolism, primarily through

glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form the M10

metabolite.[1][2] Other minor metabolic pathways for M1 include methylation,

monooxygenation, and hydrogenation.[1][2]

Niraparib Metabolite M1
(2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid)

Carboxylesterases
(Amide Hydrolysis)

Metabolite M10
(M1-glucuronide)

UGTs
(Glucuronidation)

Other Minor
Metabolites

Methylation,
Monooxygenation,

Hydrogenation
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Metabolic conversion of Niraparib to its primary metabolite M1 and subsequent products.

Experimental Protocols
Quantification of Niraparib Metabolite M1 in Human
Plasma
This section details a representative experimental protocol for the quantitative analysis of M1 in

human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely

adopted and sensitive method.[9][10]

Objective: To determine the concentration of Niraparib metabolite M1 in human plasma

samples.

Methodology:

Sample Preparation:

Thaw frozen human plasma samples at room temperature.

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled M1).

Perform protein precipitation by adding 400 µL of a mixture of acetonitrile and methanol

(50:50, v/v).

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

Transfer the supernatant to a clean tube for analysis.

Chromatographic Separation:

Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column (e.g., SunFire

C18).[9]

Employ a gradient elution method with a mobile phase consisting of:
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Mobile Phase A: 20 mM ammonium acetate in water.[9]

Mobile Phase B: A mixture of formic acid, acetonitrile, and methanol (e.g., 0.1:50:50,

v/v/v).[9]

The gradient should be optimized to achieve good separation of M1 from other plasma

components and the parent drug, Niraparib.

Mass Spectrometric Detection:

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source

operating in the positive ion mode.[9]

Monitor the transition of the protonated molecular ion of M1 to a specific product ion

(Multiple Reaction Monitoring - MRM).

Similarly, monitor the MRM transition for the internal standard.

Quantification:

Construct a calibration curve by analyzing plasma samples spiked with known

concentrations of M1.

Calculate the concentration of M1 in the unknown samples by comparing the peak area

ratio of the analyte to the internal standard against the calibration curve.
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Workflow for the quantification of Niraparib metabolite M1 in plasma by LC-MS/MS.
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PARP Inhibition Assay
To confirm the pharmacological inactivity of M1, a PARP inhibition assay can be performed.

This assay measures the enzymatic activity of PARP1 in the presence of an inhibitor.

Objective: To assess the inhibitory effect of Niraparib metabolite M1 on PARP1 enzymatic

activity.

Methodology:

Assay Principle: A common format is a colorimetric or chemiluminescent assay that

measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1.

Materials:

Recombinant human PARP1 enzyme.

Histone-coated microplate.

Biotinylated NAD+.

Streptavidin-HRP conjugate.

Chemiluminescent or colorimetric substrate.

Niraparib (as a positive control).

Niraparib metabolite M1 (test compound).

Vehicle control (e.g., DMSO).

Procedure:

Add the test compound (M1) and controls (Niraparib, vehicle) at various concentrations to

the wells of the histone-coated plate.

Add the PARP1 enzyme to all wells except the blank.

Initiate the reaction by adding biotinylated NAD+.
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Incubate the plate to allow for the PARP-catalyzed reaction to occur.

Wash the plate to remove unincorporated reagents.

Add Streptavidin-HRP conjugate and incubate.

Wash the plate again.

Add the substrate and measure the resulting signal (absorbance or luminescence) using a

plate reader.

Data Analysis:

Calculate the percent inhibition of PARP1 activity for each concentration of the test

compound and control.

Determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is

inhibited) for Niraparib.

Confirm that M1 does not exhibit significant inhibition at relevant concentrations.

Signaling Pathway Context: PARP Inhibition
Niraparib exerts its therapeutic effect by inhibiting PARP enzymes, primarily PARP-1 and

PARP-2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs)

through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the

accumulation of unrepaired SSBs, which, during DNA replication, are converted into more

lethal DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous

recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be

efficiently repaired, leading to genomic instability and cell death. This concept is known as

synthetic lethality. As an inactive metabolite, M1 does not engage in this pathway.
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Mechanism of action of Niraparib via PARP inhibition and the inactive role of M1.

Conclusion
Niraparib metabolite M1 is the principal, inactive metabolite of Niraparib. Its chemical

properties, characterized by the presence of a carboxylic acid group, distinguish it from the

parent compound. The formation of M1 via amide hydrolysis is a key step in the metabolism of

Niraparib. The analytical methods detailed in this guide provide a robust framework for its

quantification, and the pathway diagrams offer a clear visualization of its metabolic and

pharmacological context. A thorough understanding of M1 is integral to the comprehensive

characterization of Niraparib's disposition in the body.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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